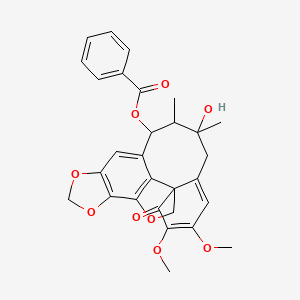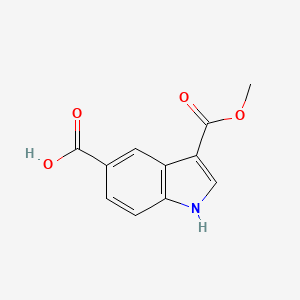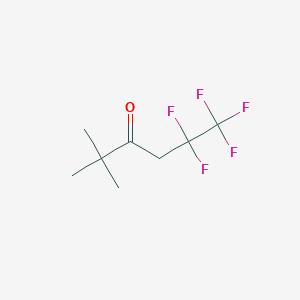
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is a fluorinated organic compound with the molecular formula C8H11F5O It is characterized by the presence of five fluorine atoms and two methyl groups attached to a hexanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one typically involves the introduction of fluorine atoms into the hexanone structure. One common method is the fluorination of 2,2-dimethylhexan-3-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,3,3-Pentafluoropropanol: Another fluorinated compound with similar properties.
Hexafluoroacetone: A fluorinated ketone with a different structure but similar reactivity.
Trifluoroacetic acid: A widely used fluorinated acid with distinct chemical properties.
Uniqueness
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is unique due to its specific arrangement of fluorine atoms and methyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H11F5O |
|---|---|
Peso molecular |
218.16 g/mol |
Nombre IUPAC |
5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H11F5O/c1-6(2,3)5(14)4-7(9,10)8(11,12)13/h4H2,1-3H3 |
Clave InChI |
NHMAOBYAGCSWMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




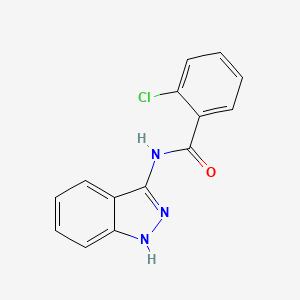

![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
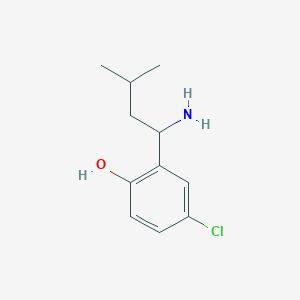
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
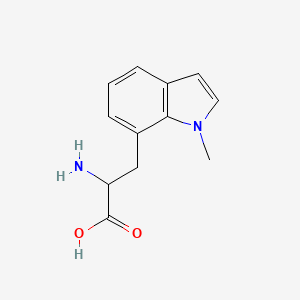
![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
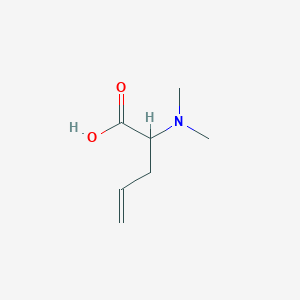

![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
